molecular formula C23H18O6S B2641394 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate CAS No. 869341-61-7

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate

Cat. No.: B2641394
CAS No.: 869341-61-7
M. Wt: 422.45
InChI Key: SEZOPJYUBBCIKK-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate involves several steps. One common method includes the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods often employ green chemistry principles, such as using recyclable catalysts and conducting reactions in aqueous media to reduce reaction time and byproducts .

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6S/c1-15-20-14-18(29-30(25,26)19-11-8-17(27-2)9-12-19)10-13-21(20)28-23(24)22(15)16-6-4-3-5-7-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZOPJYUBBCIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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